molecular formula C19H17F2N3O3S2 B2546016 (2,6-Difluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 941892-88-2

(2,6-Difluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2546016
CAS No.: 941892-88-2
M. Wt: 437.48
InChI Key: BKXDQMAYXWUWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central piperazine ring linked to a benzo[d]thiazole moiety substituted with a methylsulfonyl group at the 6-position and a 2,6-difluorophenyl ketone at the 1-position.

Properties

IUPAC Name

(2,6-difluorophenyl)-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O3S2/c1-29(26,27)12-5-6-15-16(11-12)28-19(22-15)24-9-7-23(8-10-24)18(25)17-13(20)3-2-4-14(17)21/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXDQMAYXWUWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (2,6-Difluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone , identified by its CAS number 941892-81-5 , is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pain management and inflammation. This article synthesizes existing research findings regarding its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C19H17F2N3O3S2C_{19}H_{17}F_{2}N_{3}O_{3}S_{2} with a molecular weight of 437.5 g/mol . The structural composition includes a difluorophenyl group, a piperazine moiety, and a methylsulfonyl-substituted benzothiazole ring, which are crucial for its biological activity.

PropertyValue
CAS Number941892-81-5
Molecular FormulaC19H17F2N3O3S2
Molecular Weight437.5 g/mol

Research indicates that compounds similar to this compound may act as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . These enzymes play significant roles in the metabolism of bioactive lipids involved in pain and inflammation pathways. Inhibition of sEH leads to increased levels of epoxyeicosatrienoic acids (EETs) , which have anti-inflammatory properties, while FAAH inhibition prevents the breakdown of endocannabinoids, enhancing their analgesic effects .

Structure-Activity Relationship (SAR)

A detailed SAR study on benzothiazole derivatives has shown that modifications to the aromatic rings can significantly influence the potency and selectivity of these compounds against sEH and FAAH. For instance, the introduction of trifluoromethyl groups at specific positions on the aromatic rings was found to enhance enzyme binding without compromising metabolic stability . The specific arrangement of functional groups in this compound is hypothesized to optimize its interaction with these targets.

In Vivo Studies

In vivo studies involving animal models have demonstrated that compounds structurally related to this compound exhibit significant antinociceptive effects. For example, dual inhibitors have shown efficacy comparable to traditional analgesics like ketoprofen without the adverse effects typically associated with opioids . These findings suggest a promising therapeutic profile for managing pain while minimizing side effects.

Case Studies

  • Pain Management in Rodent Models : A study reported that specific analogs exhibited dose-dependent reductions in pain responses in rat models without impairing locomotor activity, indicating a favorable safety profile .
  • Inflammation Reduction : Another investigation highlighted the compound's potential in reducing inflammation markers in models of acute inflammation, supporting its role as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Motifs and Analogues

The compound shares core motifs with other piperazine-linked heterocyclic derivatives (e.g., ). Below is a comparative analysis based on functional groups, synthetic pathways, and inferred properties:

Compound Key Substituents Molecular Weight (g/mol) Inferred Properties
Target Compound 6-methylsulfonyl-benzo[d]thiazole, 2,6-difluorophenyl ~447.5 High solubility (methylsulfonyl), metabolic stability (fluorine), moderate logP (~3.2)
1-(4-Bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one 4-bromophenyl, thiophene, dimethyl-benzoimidazotriazole ~522.3 High lipophilicity (bromine, thiophene), potential CYP inhibition
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate () 2-fluorobenzoyl, 4-hydroxyphenyl, trifluoroacetate counterion ~452.4 Moderate solubility (hydroxyl, fluorobenzoyl), polar surface area (~95 Ų)
1-(Pyridin-4-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one () Pyridin-4-yl, thiophene, benzoimidazotriazole ~399.4 Basic nitrogen (pyridine), possible CNS penetration, logP (~2.8)

Functional Group Impact

  • Methylsulfonyl vs. Bromine/Thiophene : The methylsulfonyl group in the target compound likely improves aqueous solubility compared to bromine- or thiophene-containing analogues (e.g., compounds), which exhibit higher logP values due to hydrophobic substituents .
  • 2,6-Difluorophenyl vs.
  • Piperazine Linker : All compounds utilize a piperazine scaffold, which confers conformational flexibility and facilitates interactions with biological targets (e.g., ion channels, kinases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.